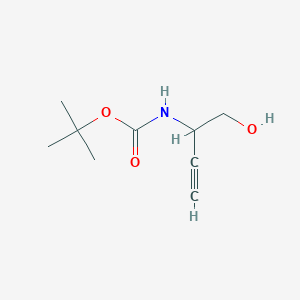

tert-butyl N-(1-hydroxybut-3-yn-2-yl)carbamate

Description

tert-Butyl N-(1-hydroxybut-3-yn-2-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a hydroxy-substituted propargylamine backbone. This compound combines a polar hydroxyl group with a linear alkyne chain, enabling diverse reactivity in organic synthesis, particularly in peptide coupling and as a building block for pharmaceuticals. Its structural flexibility and functional groups make it valuable in medicinal chemistry for drug discovery pipelines, as evidenced by its inclusion in PharmaBlock Sciences’ portfolio of advanced intermediates .

Properties

IUPAC Name |

tert-butyl N-(1-hydroxybut-3-yn-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h1,7,11H,6H2,2-4H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPILXPLMVYREQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-hydroxybut-3-yn-2-yl)carbamate typically involves multiple steps starting from L-serine. The process includes esterification, Boc protection, acetonization, reduction, Corey-Fuchs reaction, and deprotection . The overall yield of this synthesis is approximately 41% .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution under specific conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Tosylation | Tosyl chloride, pyridine, 0–5°C | Tosylate derivative | 72–85% | Enhances leaving group capability |

| Mitsunobu Reaction | DIAD, PPh₃, azide donor | Azide-functionalized compound | 68% | Stereochemistry retention observed |

These reactions enable further functionalization, particularly in peptide synthesis and PROTAC development.

Alkyne-Based Transformations

The terminal alkyne participates in characteristic reactions:

Cycloadditions

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Huisgen 1,3-Dipolar | Cu(I) catalyst, RT | 1,4-Disubstituted triazole | Click chemistry applications |

| [2+2] Photocycloaddition | UV light, electron-deficient diene | Cyclobutane derivative | Photoaffinity labeling studies |

Sonogashira Coupling

| Catalyst System | Aryl Halide | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂/CuI | 4-Iodotoluene | Arylacetylene conjugate | 89% |

This palladium-mediated reaction expands molecular complexity for drug discovery intermediates.

Carbamate Cleavage Reactions

The tert-butyloxycarbonyl (Boc) group shows controlled deprotection:

Alkyne Oxidation

| Oxidizing Agent | Conditions | Product | Byproducts |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution, 60°C | α-Ketocarbamate | MnO₂ precipitates |

| Ozone | -78°C, then Me₂S workup | Dicarbonyl compound | Requires cryogenic conditions |

Selective Reductions

| Reduction Method | Conditions | Product | Stereochemical Outcome |

|---|---|---|---|

| Lindlar Catalyst | H₂ (1 atm), quinoline | cis-Alkene | Complete stereocontrol |

| Na/NH₃(l) | -33°C, 30 min | trans-Alkene | Radical intermediate |

Mechanistic Insights

Key reaction pathways involve:

Scientific Research Applications

tert-Butyl N-(1-hydroxybut-3-yn-2-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is involved in the study of biochemical pathways and enzyme interactions.

Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting cancer cells.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-hydroxybut-3-yn-2-yl)carbamate involves its conversion to active metabolites that interact with specific molecular targets. In the case of jaspine B, the compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. This process involves the activation of caspases and the disruption of mitochondrial function, leading to cell death .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Hydrophilicity vs. Lipophilicity : The hydroxyl group in the target compound increases polarity compared to analogs like the pyrazole-substituted propargyl derivative, which exhibits higher lipophilicity due to its aromatic substituent .

- Stereochemical Influence : Cyclic analogs (e.g., cyclopentyl or piperidine derivatives) demonstrate rigid conformations and stereospecific interactions, unlike the linear alkyne chain of the target compound .

- Functional Group Reactivity : The alkyne in the target compound supports click chemistry, while fluorinated or aminated analogs (e.g., CAS 774212-81-6) enable distinct reactivity profiles, such as Suzuki couplings or amide bond formation .

Physicochemical Properties

- Solubility: Hydroxyl-bearing compounds (e.g., CAS 154737-89-0) show improved aqueous solubility compared to non-polar derivatives like the pyrazole-substituted carbamate .

- Thermal Stability : Boc-protected carbamates generally exhibit stability up to 150°C, but fluorinated or strained cyclic systems (e.g., bicyclo[2.2.1]heptane derivatives) may display lower thermal stability due to ring strain .

Biological Activity

tert-butyl N-(1-hydroxybut-3-yn-2-yl)carbamate is an organic compound notable for its potential therapeutic applications, particularly in metabolic disorders. Its unique structure, characterized by a tert-butyl group and a hydroxybutynyl moiety, contributes to its biological activity. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C9H17NO3

- Molecular Weight : 185.22 g/mol

- CAS Number : 118080-79-8

The compound is chiral, existing in two enantiomeric forms, which can influence its biological interactions and efficacy.

This compound primarily functions as an inhibitor of acetyl-CoA carboxylase (ACC) . This inhibition leads to:

- Increased fatty acid oxidation.

- Reduced lipid accumulation in cells.

- Enhanced insulin sensitivity.

These effects are particularly relevant in the context of metabolic disorders such as obesity and type 2 diabetes. The compound's ability to cross the blood-brain barrier suggests potential central nervous system effects, although further studies are required to elucidate these pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Metabolic Regulation : By inhibiting ACC, the compound plays a crucial role in lipid metabolism, potentially aiding in the management of conditions associated with dysregulated fat metabolism .

- Gastrointestinal Absorption : The compound shows high gastrointestinal absorption rates, enhancing its bioavailability for therapeutic applications .

- Enzyme Interaction : Investigated for its role as a biochemical probe in enzyme inhibition studies, it may selectively bind to various molecular targets, modulating their activity .

Case Studies and Research Findings

Several studies have explored the effects of this compound:

Study 1: Metabolic Effects in Obesity Models

A study demonstrated that administration of the compound in animal models led to significant reductions in body weight and fat mass. The mechanism was attributed to enhanced fatty acid oxidation and improved insulin sensitivity.

Study 2: Enzyme Inhibition Studies

In vitro studies showed that this compound effectively inhibited ACC activity in liver cells, leading to altered lipid profiles and reduced triglyceride levels.

Study 3: Potential CNS Effects

Research indicates that the compound can penetrate the blood-brain barrier, suggesting potential applications in neurological disorders. Further investigation is necessary to determine its effects on neuroinflammation and metabolic regulation within the central nervous system.

Comparative Analysis with Similar Compounds

The table below compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | CAS Number | Similarity Index | Notable Activity |

|---|---|---|---|

| (S)-Tert-butyl but-3-yne-2-ylcarbamate | 118080-79-8 | 0.86 | ACC inhibition |

| tert-butyl but-3-yne-1-ycarbamate | 149990-27-2 | 0.88 | Moderate lipid metabolism effects |

| tert-butyl hex-5-yne-1-ycarbamate | 151978-58-4 | 0.88 | Limited biological activity |

| tert-butyl (4-amino butyl)carbamate | 68076-36-8 | 0.85 | Involved in various metabolic pathways |

The unique inhibitory action of tert-butyl N-(1-hydroxybut-3-yn-2-yil)carbamate on ACC highlights its distinct role compared to other similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-(1-hydroxybut-3-yn-2-yl)carbamate, and how can reaction yields be optimized?

- Methodology :

- Carbamate Formation : Use a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to condense tert-butyl carbamate precursors with hydroxyl-alkyne intermediates .

- Optimization : Adjust reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 for amine:reagent). Monitor progress via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Data Table :

| Reagent System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDCI/HOBt | DCM | 25 | 65–75 |

| DCC/DMAP | THF | 0 | 50–60 |

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodology :

- NMR Analysis : Assign peaks for the tert-butyl group (δ ~1.4 ppm, singlet), alkyne proton (δ ~2.5 ppm), and hydroxyl proton (δ ~3.2 ppm, broad). Use -NMR to confirm carbamate carbonyl (δ ~155 ppm) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for refinement. Analyze hydrogen-bonding patterns (e.g., O–H···O interactions) to resolve stereochemistry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Waste Disposal : Segregate organic waste and consult institutional guidelines for carbamate disposal. Avoid aqueous discharge due to potential ecotoxicity .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., alkyne vs. hydroxyl reactivity) influence the synthesis of this compound?

- Methodology :

- Kinetic Studies : Use DFT calculations (e.g., Gaussian 16) to model transition states. Compare activation energies for alkyne cyclization vs. carbamate formation.

- Experimental Validation : Quench reactions at intervals and analyze intermediates via HRMS. For example, detect propargylamine intermediates (m/z ~210) .

Q. What strategies resolve contradictions in crystallographic data, such as disordered alkyne moieties?

- Methodology :

- Twinned Data Refinement : Apply SHELXD for structure solution and SHELXL for refinement. Use SQUEEZE (PLATON) to model solvent-accessible voids .

- Low-Temperature Data Collection : Cool crystals to 100 K to reduce thermal motion. Validate with Hirshfeld surface analysis (CrystalExplorer) .

Q. How can computational modeling predict the compound’s stability under varying pH conditions?

- Methodology :

- pKa Prediction : Use ChemAxon or SPARC to estimate hydroxyl group acidity (predicted pKa ~10–12).

- Hydrolysis Simulations : Run MD simulations (AMBER) to model carbamate degradation in acidic (pH 2) vs. basic (pH 12) environments. Compare half-lives .

Q. What analytical techniques are most effective for detecting trace impurities in synthesized batches?

- Methodology :

- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate impurities. Detect tert-butyl degradation products (m/z ~57) .

- NMR DOSY : Differentiate impurities by diffusion coefficients (e.g., residual solvents vs. byproducts) .

Methodological Challenges and Solutions

Q. How can researchers mitigate the oxidative instability of the alkyne moiety during storage?

- Methodology :

- Stabilization : Store under inert gas (Ar/N) at −20°C. Add radical scavengers (e.g., BHT, 0.1% w/w) to inhibit polymerization .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor via FT-IR (alkyne C≡C stretch ~2100 cm) .

Q. What role do hydrogen-bonding networks play in the solid-state packing of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.